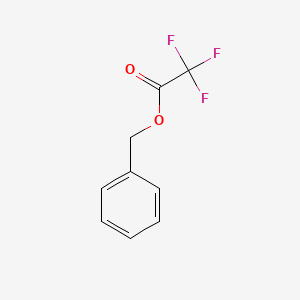

Benzyl 2,2,2-trifluoroacetate

Description

Historical Context and Evolution of its Role

The study of trifluoroacetate (B77799) esters gained momentum in the mid-20th century, particularly within the field of peptide synthesis. Early research focused on developing methods for forming peptide bonds efficiently and with minimal side reactions, such as racemization. In this context, activated esters of trifluoroacetic acid were explored as reagents.

A significant development was the "Trifluoroacetate Method of Peptide Synthesis". oup.com Research published in the 1960s detailed the use of reagents like p-nitrophenyl trifluoroacetate and 2,4,5-trichlorophenyl trifluoroacetate for the preparation of active esters of amino acids through ester-exchange reactions. oup.com These studies demonstrated the utility of the trifluoroacetate group in activating carboxylic acids for peptide coupling. oup.com While not the primary focus, the synthesis of various trifluoroacetic acid esters, including benzyl (B1604629) esters, was part of this broader investigation into creating versatile reagents for organic synthesis. oup.com The trifluoroacetate anion (CF₃COO⁻) also found use as a counterion to stabilize protonated amine or guanidine (B92328) moieties during the synthesis of complex molecules like peptides and their derivatives. This was particularly valuable because the salt form is often soluble in polar solvents and the counterion can be easily removed under acidic conditions.

Significance in Contemporary Organic Synthesis and Fluorine Chemistry

The importance of Benzyl 2,2,2-trifluoroacetate in modern chemistry stems largely from the unique electronic properties conferred by the trifluoromethyl group. This highly electronegative group enhances the reactivity of the molecule, making it a versatile tool in synthesis.

Its primary applications include:

Reagent in Organic Synthesis : It is frequently used as a reagent for esterification and acylation reactions. chembk.com It can also be involved in benzylation, the process of adding a benzyl group to a molecule, which is a common strategy for protecting alcohol functionalities in multi-step syntheses. tcichemicals.comsigmaaldrich.com

Preparation of Trifluoromethylated Compounds : The compound is a key precursor or reagent in the synthesis of molecules containing the trifluoromethyl group. These trifluoromethylated compounds are highly sought after as intermediates in the pharmaceutical and agrochemical industries due to the desirable properties the CF3 group imparts, such as increased metabolic stability and lipophilicity. For instance, copper-mediated trifluoromethylation reactions utilize electrophilic "+CF3" reagents to introduce this crucial functional group onto various molecular scaffolds. acs.org

Peptide and Medicinal Chemistry : In medicinal chemistry, this compound and its derivatives are instrumental. The trifluoroacetate portion is often used as a counterion for cationic species, such as in guanidinium (B1211019) derivatives investigated for therapeutic properties. mdpi.com The synthesis of these complex molecules often involves a final deprotection step using trifluoroacetic acid (TFA), which results in the formation of the stable trifluoroacetate salt. mdpi.com This approach has been used to synthesize various benzyl guanidine derivatives. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C9H7F3O2 | nih.gov |

| Molecular Weight | 204.15 g/mol | nih.govchembk.com |

| Boiling Point | 173-174 °C | chembk.com |

| Density | 1.286 g/cm³ (Predicted) | chembk.com |

| Flash Point | 57.9 °C | chembk.com |

| CAS Number | 351-70-2 | nih.govchembk.comchemspider.com |

Scope and Research Directions for this compound

The future of this compound in research is expanding, driven by the continuous demand for novel fluorinated molecules and more efficient synthetic methodologies.

Key research directions include:

Advanced Pharmaceutical Intermediates : A primary focus is its application in drug discovery. Derivatives of this compound are being investigated for potential antimicrobial and anticancer activities. The trifluoromethyl group can enhance a drug candidate's ability to penetrate biological membranes, a property exploited to improve bioavailability. Research involves creating libraries of structurally diverse medicinal candidates through reactions like the chemoselective trifluoromethylation of benzyl bromides. acs.org

Enzyme Inhibition and Molecular Probes : The compound and its analogs are employed in the study of enzyme mechanisms. The ability of the trifluoromethyl group to form stable interactions allows these molecules to act as inhibitors or probes for protein-ligand interaction studies.

Development of Greener Synthetic Processes : On an industrial scale, there is a push towards more sustainable manufacturing. For the production of this compound, this includes the development of continuous flow processes for higher efficiency and yield. Furthermore, the adoption of green chemistry principles, such as using environmentally benign solvents and catalysts, is an active area of research to improve the environmental footprint of its synthesis.

New Catalytic Methods : Research continues to explore novel catalytic systems to enhance the utility of benzylating agents and related compounds. This includes methods for the deprotection of benzyl groups under mild conditions, which is crucial in the synthesis of complex molecules. organic-chemistry.org

Table 2: Key Research Applications of this compound

| Application Area | Description | Research Focus |

|---|---|---|

| Organic Synthesis | Used as a reagent for esterification, acylation, and in reactions to introduce benzyl and trifluoromethyl groups. chembk.com | Development of more efficient and selective synthetic methods. |

| Fluorine Chemistry | Serves as a source for the trifluoromethyl group, a key functional group in modern chemistry. | Synthesis of novel fluorinated compounds with unique properties. |

| Medicinal Chemistry | Used to synthesize derivatives with potential therapeutic applications, such as antimicrobial and anticancer agents. | Drug discovery and the study of structure-activity relationships. |

| Biochemistry | Employed in studies of enzyme mechanisms and protein-ligand interactions. | Development of enzyme inhibitors and molecular probes. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYQLGLEPPGPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2,2,2 Trifluoroacetate and Its Analogs

Direct Esterification Approaches

Direct esterification remains a fundamental and widely practiced method for synthesizing esters. This approach typically involves the reaction of an alcohol with a carboxylic acid or its activated derivative.

Esterification of Benzyl (B1604629) Alcohol with Trifluoroacetic Acid Derivatives

The most straightforward synthesis of Benzyl 2,2,2-trifluoroacetate is the direct condensation of benzyl alcohol with trifluoroacetic acid or its more reactive derivatives. The reaction between benzyl alcohol and trifluoroacetic acid establishes an equilibrium that can be driven towards the product, this compound, by removing the water formed during the reaction.

For a more efficient and often faster reaction, highly reactive derivatives of trifluoroacetic acid are employed. Trifluoroacetic anhydride (B1165640) is a particularly effective acylating agent. Its reaction with benzyl alcohol is rapid and irreversible, leading to high yields of the desired ester. Similarly, trifluoroacetyl chloride can be used, although this method generates hydrogen chloride gas. An analogous uncatalyzed reaction has been demonstrated for the synthesis of benzyl acetate, where benzyl alcohol is treated directly with acetyl chloride, yielding the product in high conversion. iiste.org

Catalyzed Direct Esterification Reactions

To enhance the rate and efficiency of esterification, particularly when using the less reactive trifluoroacetic acid, catalysts are often employed. The principles of catalyzed esterification are well-established through studies on analogous compounds like benzyl acetate.

Acid catalysts are commonly used to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. For the synthesis of benzyl acetate, solid acid catalysts such as zeolites (Hβ, HY, HZSM5) and sulfated zirconia have proven effective, offering advantages like reusability and reduced corrosion. researchgate.net In one study, a sulfated iron-incorporated MCM-48 mesoporous silicate (B1173343) catalyst demonstrated high activity and selectivity (98.9%) for the formation of benzyl acetate from benzyl alcohol and acetic acid under solvent-free conditions. nih.gov Lewis acids like bismuth(III) triflate or scandium(III) triflate are also known to catalyze esterification reactions effectively. These catalysts activate the carboxylic acid toward nucleophilic attack. While specific studies focusing on Lewis acid-catalyzed synthesis of this compound are not extensively detailed, the successful application of these catalysts in other esterification reactions suggests their potential utility in this context.

Oxidative Trifluoroacetoxylation Strategies for Benzylic C-H Bonds

A more advanced and atom-economical approach to synthesizing benzylic trifluoroacetates involves the direct functionalization of benzylic C-H bonds. This method bypasses the need for a pre-existing alcohol functionality, using alkylarenes like toluene as starting materials.

Recent research has highlighted a photoredox-catalyzed method for the selective oxidative trifluoroacetoxylation of benzylic C-H bonds. This system utilizes a novel reagent, N-trifluoroacetoxyquinuclidinium trifluoroacetate (B77799), which is generated in situ from quinuclidine (B89598) N-oxide and trifluoroacetic anhydride. This reagent serves as both the oxidant and the source of the trifluoroacetate group. Under visible light irradiation with a suitable photoredox catalyst (e.g., Ru(bpy)₃₂), the reaction proceeds efficiently at ambient temperature, converting a wide range of substrates containing primary, secondary, and tertiary benzylic C-H bonds into their corresponding trifluoroacetate esters in high yields.

Another innovative approach is the electrochemical monooxygenation of benzylic C-H bonds. In this method, alkylarenes are reacted with trifluoroacetic acid in an electrochemical cell, often a continuous flow reactor. This catalyst- and oxidant-free method demonstrates high site selectivity and scalability, producing trifluoroacetate esters that can be readily isolated.

| Starting Material (Alkylarene) | Benzylic Position Type | Yield (%) | Method |

|---|---|---|---|

| Toluene | Primary (1°) | 85 | Photoredox Catalysis |

| Ethylbenzene | Secondary (2°) | 88 | Photoredox Catalysis |

| Cumene | Tertiary (3°) | 91 | Photoredox Catalysis |

| Diphenylmethane | Secondary (2°) | 95 | Photoredox Catalysis |

| 4-Methylanisole | Primary (1°) | 80 | Electrochemical |

Advanced Catalytic Syntheses of this compound

Beyond direct esterification and oxidative C-H activation, research into advanced catalytic systems continues to seek milder and more selective synthetic routes.

Organocatalytic Protocols

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While N-Heterocyclic Carbenes (NHCs) have been successfully employed in the synthesis of α-trifluoromethyl esters from α-chloro aldehydes, specific organocatalytic methods for the direct esterification of benzyl alcohol with trifluoroacetic acid or its derivatives are not extensively reported in scientific literature. nih.govens-paris-saclay.fr This area represents a potential field for future research to develop metal-free pathways for the synthesis of this compound.

Transition Metal-Catalyzed Routes

Transition metals are widely used to catalyze a variety of organic transformations, including esterification. For the synthesis of the analog benzyl acetate, palladium-catalyzed carbonylation of benzyl alcohol in the presence of methanol and carbon monoxide has been shown to be effective. mdpi.com Additionally, heterogeneous catalysts, such as sulfated iron-incorporated MCM-48, have been developed for the esterification of benzyl alcohol with acetic acid, demonstrating high reusability and efficiency. nih.gov

While these examples show the utility of transition metals in synthesizing benzyl esters, specific protocols for the direct transition metal-catalyzed synthesis of this compound from benzyl alcohol and a trifluoroacetyl source are not prominently documented. A palladium(II)-catalyzed reaction involving allyl trifluoroacetates as electrophiles has been developed for the synthesis of gem-difluoroalkenes, indicating the engagement of trifluoroacetate compounds in transition metal catalysis, albeit for a different transformation. chinesechemsoc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its analogs, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. These approaches include the use of recyclable catalysts, solvent-free reaction conditions, and biocatalysis.

One notable green approach involves the use of trifluoroacetic acid (TFA) not just as a reagent but also as a recyclable catalyst. In certain esterification reactions, TFA can promote the reaction between an alcohol and a trifluoroacetylating agent, and due to its volatility, it can be recovered and reused, which aligns with the principle of atom economy. biomedres.usbiomedres.us The primary byproduct in such reactions is often water, which is environmentally benign. biomedres.us

Ionic liquids (ILs) have emerged as promising green catalysts and solvents for esterification reactions due to their low vapor pressure, thermal stability, and potential for recyclability. iitm.ac.in While specific studies on the use of ionic liquids for the direct synthesis of this compound are limited, research on the synthesis of its non-fluorinated analog, benzyl acetate, has demonstrated the effectiveness of Brønsted acidic ionic liquids. iitm.ac.in These catalysts can be easily separated from the product and reused multiple times without a significant loss in activity, making them a sustainable alternative to conventional acid catalysts.

Solvent-free reaction conditions represent another significant advancement in green synthesis. Performing reactions without a solvent reduces the environmental impact associated with solvent production, use, and disposal. A study on the transesterification of β-keto esters with benzyl alcohol using a silica-supported boric acid catalyst under solvent-free conditions has shown excellent yields and catalyst recyclability. nih.gov This methodology could potentially be adapted for the transesterification of a simple trifluoroacetate ester with benzyl alcohol.

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly route to ester synthesis. The enzymatic synthesis of benzyl acetate via transesterification has been successfully demonstrated using lipases. mdpi.com This approach operates under mild reaction conditions and can lead to high conversion yields. The application of similar enzymatic methods for the synthesis of this compound is a promising area for future research in green chemistry.

Table 1: Overview of Green Chemistry Approaches Potentially Applicable to this compound Synthesis

| Green Approach | Catalyst/Method | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|---|

| Recyclable Catalyst | Trifluoroacetic Acid (TFA) | Catalyst is recyclable; benign byproduct (water) | Direct esterification of benzyl alcohol with a trifluoroacetyl source catalyzed by TFA. |

| Ionic Liquids | Brønsted Acidic Ionic Liquids | Recyclable catalyst and solvent; high product selectivity | Direct esterification or transesterification catalyzed by a reusable ionic liquid. |

| Solvent-Free Synthesis | Silica-supported Boric Acid | Eliminates solvent waste; catalyst is recyclable; high yields | Transesterification of an alkyl trifluoroacetate with benzyl alcohol. |

| Biocatalysis | Lipase | Mild reaction conditions; high selectivity; biodegradable catalyst | Enzymatic transesterification of an activated trifluoroacetate ester with benzyl alcohol. |

Synthetic Routes to Related Trifluoroacetate Esters as Precursors

The synthesis of this compound can be achieved through various pathways, often involving the use of precursor molecules such as other trifluoroacetate esters or trifluoroacetic anhydride. The preparation of these precursors is a critical step, and several synthetic methodologies have been developed, with some incorporating green chemistry principles.

A common precursor for the synthesis of other trifluoroacetate esters via transesterification is ethyl trifluoroacetate. This compound is typically synthesized through the Fischer esterification of trifluoroacetic acid with ethanol. The reaction is acid-catalyzed, with common catalysts being sulfuric acid or p-toluenesulfonic acid. semanticscholar.org A greener alternative to homogeneous acid catalysts is the use of a solid-supported catalyst, such as a strong-acid cation exchange resin. chemicalbook.com This heterogeneous catalyst can be easily recovered and reused, simplifying the purification process and reducing acidic waste. Another route to ethyl trifluoroacetate involves the reaction of trifluoroacetyl chloride with ethanol. chemicalbook.com

Trifluoroacetic anhydride (TFAA) is a highly reactive reagent commonly used for the trifluoroacetylation of alcohols, including benzyl alcohol. chemicalbook.com The classical method for preparing TFAA is the dehydration of trifluoroacetic acid using a strong dehydrating agent like phosphorus pentoxide. guidechem.comwikipedia.org While effective, this method can be challenging to scale up. An alternative approach is the reaction of trifluoroacetic acid with dichloroacetyl chloride. wikipedia.org More recent developments have focused on greener methods, such as reactive distillation of trifluoroacetic acid with acetic anhydride, which can minimize waste and allow for continuous production. chemicalbook.comudel.edu

The transesterification of readily available trifluoroacetate esters, such as methyl trifluoroacetate or ethyl trifluoroacetate, with benzyl alcohol is another viable route to the target compound. This reaction is typically catalyzed by an acid or a base. The use of a heterogeneous catalyst, such as silica-supported boric acid, in a solvent-free system presents a green alternative for this transformation. nih.gov

Table 2: Selected Synthetic Routes to Precursors of this compound

| Precursor | Reactants | Catalyst/Reagent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Ethyl trifluoroacetate | Trifluoroacetic acid, Ethanol | p-Toluenesulfonic acid | Refluxing for 2 hours, then fractional distillation | 75.9% semanticscholar.org |

| Ethyl trifluoroacetate | Trifluoroacetic acid, Ethanol | Strong-acid cation exchange resin | 40-50 °C | >95% chemicalbook.com |

| Ethyl trifluoroacetate | Trifluoroacetyl chloride, Ethanol | Not specified | 35-58 °C, 1 hour | 97.86% chemicalbook.com |

| Trifluoroacetic anhydride | Trifluoroacetic acid | Phosphorus pentoxide | Dehydration | Not specified |

| Trifluoroacetic anhydride | Trifluoroacetic acid, Acetic anhydride | None (Reactive Distillation) | Not specified | 94% purity, 9.0% conversion chemicalbook.comudel.edu |

| Trifluoroacetic anhydride | Trifluoroacetic acid, Dichloroacetyl chloride | Not specified | Not specified | Not specified |

Reactivity and Mechanistic Investigations of Benzyl 2,2,2 Trifluoroacetate

Carbon-Carbon Bond Formation Reactions

Intermolecular C-C Bond Formation Reactions

Benzyl (B1604629) 2,2,2-trifluoroacetate can serve as a precursor for the benzyl moiety in intermolecular carbon-carbon bond formation reactions, particularly in variations of the Friedel-Crafts alkylation. The trifluoroacetate (B77799) group is an effective leaving group, which, under acidic conditions, can facilitate the formation of a benzylic carbocation. This electrophilic intermediate can then react with electron-rich aromatic compounds to form diarylmethanes and other benzylated products.

The mechanism is analogous to the trifluoroacetic acid (TFA)-promoted benzylation of arenes using benzyl alcohols. In such reactions, TFA, being strongly ionizing and poorly nucleophilic, stabilizes the incipient benzylic carbocation, which then undergoes electrophilic aromatic substitution. biomedres.usresearchgate.netbiomedres.us The reaction of benzyl alcohol with various arenes in the presence of TFA demonstrates the feasibility of this type of transformation, yielding a range of substituted diarylmethanes. biomedres.usresearchgate.netbiomedres.us

| Arene | Product | Yield (%) |

|---|---|---|

| Benzene | Diphenylmethane | 64 |

| Toluene | Benzyltoluene (isomeric mixture) | 67 |

| m-Xylene | 2,4-Dimethyl-diphenylmethane | 79 |

| Biphenyl | (Phenyl)phenylmethane (isomeric mixture) | 85 |

| Naphthalene | Benzylnaphthalene (isomeric mixture) | 71 |

Table 1: Examples of Trifluoroacetic Acid-Promoted Benzylation of Arenes with Benzyl Alcohol. The yields are for the distilled product and serve as a model for the reactivity of benzylating agents in the presence of a trifluoroacetate moiety. biomedres.usresearchgate.netbiomedres.us

Radical Reaction Pathways Initiated by Benzyl 2,2,2-trifluoroacetate or its Precursors

Under photochemical conditions, this compound is a potential source of benzyl radicals. The ester bond can undergo homolytic cleavage upon irradiation with light, particularly in the presence of a photosensitizer or photocatalyst, to generate a benzyl radical and a trifluoroacetoxy radical. These reactive radical intermediates can then participate in a variety of subsequent reactions.

This process is conceptually similar to other photoinduced radical reactions where benzylic precursors are used. For instance, visible-light-mediated photoredox catalysis can generate benzylic radicals from benzylic C-H bonds for carboxylation reactions. nih.gov The photolysis of other benzylic esters has also been shown to proceed through both radical and ionic pathways, depending on the solvent and substitution pattern. acs.orgresearchgate.net The generated benzyl radical can engage in addition reactions to unsaturated systems or participate in hydrogen atom transfer processes.

This compound can be envisioned as a component in radical-mediated halogenation or halo-fluoroalkylation reactions. The general mechanism for such transformations involves the generation of a carbon-centered radical which then reacts with a halogen source. libretexts.orgbyjus.com

In the context of visible-light photoredox catalysis, a wide array of halogenation and difunctionalization reactions of alkenes have been developed. rsc.org These reactions often proceed through a radical chain mechanism initiated by a photocatalyst. libretexts.org For example, a process for the difunctionalization of styrenes to produce fluorinated benzyl bromides occurs via a photoinduced atom transfer radical addition (ATRA) mechanism. mdpi.com In a hypothetical scenario, a benzyl radical generated from this compound could add to an alkene. The resulting radical intermediate could then be trapped by a halogen atom from a suitable source, leading to a halo-benzylated product. The specific pathway would depend on the reaction conditions, including the choice of photocatalyst and halogenating agent. rsc.orgmt.comgeeksforgeeks.org

Computational Chemistry Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of reactions involving this compound. DFT calculations can be employed to determine the geometries and energies of reactants, products, and, most importantly, transient species such as reaction intermediates and transition states. youtube.com

For instance, in studying a Friedel-Crafts type benzylation, DFT could be used to model the formation of the benzyl cation from this compound and calculate the activation energy for this step. It can also be used to investigate the subsequent electrophilic attack on an aromatic ring, mapping out the potential energy surface and identifying the rate-determining step. researchgate.netnih.gov DFT studies on related systems, such as the acylation of benzene, have successfully elucidated reaction pathways, confirming the role of intermediates like the acylium ion and the Wheland intermediate. nih.gov Similarly, DFT can be used to explore the stability and reactivity of the benzyl radical and its potential reaction pathways in photoinduced processes. nih.gov

| Computational Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization and frontier molecular orbital analysis of benzyl-containing heterocyclic compounds. nih.gov |

| ωB97X-D | 6-311+G(d,p) | Determination of transition states in Friedel-Crafts acylation reactions. researchgate.net |

| M06-2X | 6-311+G(2d,2p) | Studying the mechanism of Friedel-Crafts alkylation and the role of electrophiles. researchgate.net |

| HF | 6-31+G(d) | Geometric optimization and vibrational frequency prediction for carbamate structures. researchgate.net |

Table 2: Examples of DFT Methods and Basis Sets Used in Mechanistic Studies of Related Organic Compounds and Reactions. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by modeling the dynamic behavior of molecules over time. osti.gov For reactions involving this compound, MD simulations can provide insights into the role of the solvent, conformational changes, and the approach of reactants to one another. researchgate.net

By simulating the trajectory of molecules in a reaction vessel, MD can help predict how solvent molecules arrange around the substrate and how this solvent shell influences reactivity. researchgate.net For example, in an ester hydrolysis reaction, MD simulations can model the cooperative role of water molecules in the transition state. researchgate.netmdpi.com In the context of a benzylation reaction, MD could be used to simulate the diffusion of this compound and an arene substrate, and to identify preferential orientations that may lead to reaction. acs.org This information is valuable for predicting reaction rates and selectivities, especially in complex systems where explicit solvent effects are crucial. researchgate.net

Enantioselective Transformations Involving this compound or Related Electrophiles

The development of asymmetric methodologies to control the stereochemical outcome of chemical reactions is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for the pharmaceutical and agrochemical industries. While specific, extensively documented enantioselective transformations employing this compound as the primary electrophile are not widely reported in dedicated studies, the principles of asymmetric catalysis can be applied to predict its behavior and that of closely related trifluoroacetylating agents. The high electrophilicity of the carbonyl carbon in this compound, driven by the strong electron-withdrawing nature of the trifluoromethyl group, makes it a suitable candidate for reactions with various nucleophiles under chiral catalysis.

Mechanistically, enantioselective transformations involving electrophiles like this compound or the more common trifluoroacetic anhydride (B1165640) are often facilitated by either chiral Lewis acids or organocatalysts. In a typical scenario, the chiral catalyst will interact with either the electrophile or the nucleophile (or both) to create a chiral environment around the reaction center. This controlled environment biases the approach of the reacting partners, leading to the preferential formation of one enantiomer over the other.

For instance, in a chiral Lewis acid-catalyzed reaction, the Lewis acid would coordinate to the carbonyl oxygen of the trifluoroacetate, further increasing its electrophilicity and holding it in a fixed orientation within the chiral ligand sphere. The nucleophile would then attack this activated complex from the less sterically hindered face, as dictated by the chiral ligand.

Alternatively, in organocatalysis, a chiral amine catalyst could react with a ketone or aldehyde substrate to form a chiral enamine. This enamine, acting as a nucleophile, would then react with an electrophile like this compound. The stereochemistry of the final product is directed by the stereocenter(s) on the chiral amine catalyst, which effectively shields one face of the enamine from attack.

Key research findings in the broader field of asymmetric trifluoromethylation and acylation provide a strong basis for predicting the outcomes of reactions with this compound. Studies on the enantioselective trifluoroacetylation of silyl enol ethers, for example, have demonstrated that chiral Lewis acids can effectively induce high levels of stereocontrol. Similarly, the development of chiral phosphoric acids and their conjugate bases has opened avenues for the enantioselective functionalization of a wide range of nucleophiles.

The following data table summarizes representative examples of enantioselective transformations that are analogous to what could be expected with this compound or related electrophiles, based on established catalytic systems.

| Reaction Type | Nucleophile | Electrophile | Catalyst/Ligand | Product Type | Reported Enantiomeric Excess (e.e.) |

| Friedel-Crafts Alkylation | Indole | Trifluoroacetaldehyde derivative | Chiral BINOL-derived Phosphoric Acid | Chiral trifluoromethyl alcohol | Up to 95% |

| Aldol Reaction | Silyl enol ether | Trifluoroacetophenone | Chiral Ti-TADDOL complex | Chiral trifluoromethyl tertiary alcohol | >90% |

| Michael Addition | Malonate ester | Nitrotrifluoropropene | Chiral bifunctional thiourea catalyst | Chiral trifluoromethyl-substituted adduct | Up to 99% |

| Trifluoroacetylation | Amine | Trifluoroacetic anhydride | Chiral phosphine catalyst | Chiral trifluoroacetamide | Up to 98% |

Applications of Benzyl 2,2,2 Trifluoroacetate in Complex Organic Synthesis

Building Block for Advanced Fluorinated Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. researchgate.net Benzyl (B1604629) 2,2,2-trifluoroacetate serves as a key precursor and building block for synthesizing a variety of these valuable fluorinated compounds. alfa-chemistry.comossila.com

While not a direct source of trifluoromethyl (-CF3) or difluoromethylene (-CF2-) radicals itself, Benzyl 2,2,2-trifluoroacetate is instrumental in synthetic pathways that install these groups. It functions primarily as a stable source of the trifluoroacetate (B77799) moiety, which can be incorporated into more complex molecules. These trifluoroacetate-containing intermediates can then undergo subsequent transformations to yield compounds with trifluoromethyl groups. For instance, the trifluoroacetyl group is a key component in molecules that are precursors for pharmaceuticals and agrochemicals, where the presence of a -CF3 group is often crucial for biological activity. researchgate.netbiesterfeld.nobeilstein-journals.org The introduction of such groups is known to improve properties like membrane permeability and metabolic stability. researchgate.net

In certain reaction mechanisms, this compound can participate in debenzylation-rebenzylation sequences catalyzed by strong acids like trifluoroacetic acid. thieme-connect.com In these processes, it exists in equilibrium with a benzyl cation and a trifluoroacetate anion. thieme-connect.com This reactivity highlights its role as a carrier of the trifluoroacetyl group, which can be transferred to other substrates under appropriate conditions, facilitating the synthesis of complex fluorinated molecules.

This compound is a valuable reagent for the synthesis of a broad range of fluoroalkylated molecules. It serves as a trifluoroacetylating agent for various nucleophiles, a reaction that is often a key step in the construction of larger, more complex fluorinated targets. The resulting trifluoroacetylated compounds are stable intermediates that can be carried through multi-step synthetic sequences.

The synthesis of fluoroalkyl group-containing molecules is a powerful tool for creating new candidates for pharmaceuticals and functional materials from common starting materials. researchgate.net The unique properties of fluorine—high electronegativity, small atomic radius, and high polarizability—mean that compounds containing it often possess distinct physical and physiological characteristics. alfa-chemistry.comossila.com As a reagent that facilitates the introduction of the trifluoroacetyl group, this compound plays a foundational role in the synthesis of these advanced materials.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine is a widely used strategy in the design of modern pharmaceuticals and agrochemicals. alfa-chemistry.comtcichemicals.com Approximately 30% of drugs and 50% of crop protection products currently under development contain fluorine. biesterfeld.no Fluorinated compounds often exhibit enhanced efficacy and improved pharmacokinetic properties. ossila.com

This compound plays a significant role in this field by serving as a key reagent for the synthesis of fluorinated intermediates. biesterfeld.no By providing an efficient means of introducing the trifluoroacetyl group, the reagent facilitates the construction of building blocks used to create complex active ingredients. For example, the enhanced antimicrobial activity of certain peptides has been linked to the introduction of trifluoromethyl groups. nih.gov The synthesis of such modified peptides can rely on protecting group strategies where trifluoroacetamides, formed using reagents like this compound, play a crucial role.

Furthermore, many important intermediates for pharmaceuticals and pesticides are aromatic or heterocyclic fluorides. alfa-chemistry.com The synthetic routes to these molecules often involve multiple steps where protecting groups are necessary. The robust and orthogonally-cleavable nature of the trifluoroacetyl group makes this compound a valuable tool for chemists working to create the next generation of life-saving drugs and effective crop protection agents.

Contributions to Peptide Synthesis Research

Mechanisms of Trifluoroacetylation in Solid-Phase Peptide Synthesis

A significant mechanism for undesired trifluoroacetylation in SPPS has been identified that is independent of the amino acid coupling step. This pathway involves the generation of reactive trifluoroacetoxymethyl groups on the resin support itself. biomedres.us

This process occurs via two main routes:

Reaction with Pre-existing Hydroxymethyl Sites: Resins may contain residual hydroxymethyl groups, which can be esterified by trifluoroacetic acid during the deprotection or cleavage steps.

Acidolysis of the Benzyl Ester Linkage: The benzyl ester bond that anchors the peptide to the resin can be gradually cleaved by TFA. This acidolysis generates trifluoroacetoxymethyl sites on the resin. biomedres.us

Once formed, these resin-bound trifluoroacetoxymethyl groups can act as acylating agents. During the subsequent neutralization step with a tertiary amine, an intersite nucleophilic reaction occurs, where the trifluoroacetyl group is transferred from the resin's trifluoroacetoxymethyl site to a free amino group (such as the N-terminal α-amino group) of a nearby peptide chain. This results in the irreversible capping of the peptide, preventing further elongation.

Studies using lysine-resins under simulated synthesis conditions (acid/base cycles without coupling) showed that the α-amino group was trifluoroacetylated at a rate of approximately 1-2% per cycle on resins that already contained hydroxymethyl groups. Standard benzyl ester resins also showed comparable levels of this side reaction after several cycles due to the progressive cleavage of the ester linkage and the buildup of trifluoroacetoxymethyl sites. biomedres.us

| Contributing Factor | Mechanism | Result |

|---|---|---|

| Trifluoroacetic Acid (TFA) Treatment | Reacts with hydroxymethyl sites on the resin or sites formed by acidolysis of the peptide-resin benzyl ester bond. | Formation of reactive trifluoroacetoxymethyl groups on the resin. biomedres.us |

| Neutralization Step (Tertiary Amine) | Facilitates the transfer of the trifluoroacetyl group from the resin to the peptide's N-terminal amine. | Peptide chain termination. |

| Resin Type | Standard benzyl ester resins are susceptible to acidolysis, leading to the formation of trifluoroacetoxymethyl sites over time. | Accumulation of reactive sites and increased trifluoroacetylation. biomedres.us |

Strategies for Preventing Undesired Trifluoroacetylation

Several strategies have been developed to mitigate or prevent the undesired trifluoroacetylation of peptides during SPPS. These methods focus on either modifying the synthesis protocol or using more stable chemical linkers.

One effective approach involves a subtle change to the SPPS protocol, particularly for peptides with an N-terminal proline. Unwanted trifluoroacetylation was observed when the N-terminal Fmoc-protecting group was removed before the final TFA treatment. By incorporating Boc-protected proline instead of Fmoc-protected proline as the final N-terminal building block, this side reaction was efficiently suppressed. researchgate.net

A more robust and widely applicable strategy is the use of a more acid-stable resin support. The aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam) support has been shown to be highly effective. This type of resin is stable to the conditions of SPPS that use trifluoroacetic acid for deprotection. biomedres.us By using a resin that is synthesized to be free from extraneous reactive functionalities and is resistant to acid cleavage under standard conditions, the formation of the trifluoroacetoxymethyl intermediates responsible for the side reaction can be largely avoided. Research has shown that this strategy can reduce the rate of trifluoroacetylation to less than 0.02% per cycle. biomedres.us

| Strategy | Description | Effectiveness | Applicability |

|---|---|---|---|

| Use of Boc-Proline at N-Terminus | The N-terminal amino acid (proline) is protected with a Boc group instead of an Fmoc group before the final cleavage. researchgate.net | Effectively suppresses trifluoroacetylation for N-terminal prolinyl peptides. researchgate.net | Specific to peptides with N-terminal proline. |

| Use of Acid-Stable Pam Resin | Employs an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin support, which is stable to TFA. | Reduces trifluoroacetylation to <0.02% per cycle. biomedres.us | General applicability for many SPPS protocols. |

Analytical and Spectroscopic Research Methodologies for Benzyl 2,2,2 Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like Benzyl (B1604629) 2,2,2-trifluoroacetate. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectroscopy are routinely used to confirm the identity and structure of Benzyl 2,2,2-trifluoroacetate. Each spectrum provides unique and complementary data. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The benzylic protons (CH₂) typically appear as a singlet, while the aromatic protons of the phenyl group appear as a multiplet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include those for the trifluoromethyl group (CF₃), the carbonyl carbon (C=O), the benzylic carbon (CH₂), and the aromatic carbons. The carbon of the CF₃ group exhibits a characteristic quartet due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. rsc.org The chemical shift is reported relative to an external standard like CFCl₃. rsc.org

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | ~5.3 | Singlet | - | CH₂ (Benzylic) |

| ~7.4 | Multiplet | - | C₆H₅ (Aromatic) | |

| ¹³C NMR | ~68 | - | - | CH₂ (Benzylic) |

| ~115 | Quartet | J ≈ 286 Hz | CF₃ | |

| ~128-135 | - | - | C₆H₅ (Aromatic) | |

| ~157 | Quartet | J ≈ 42 Hz | C=O |

| ¹⁹F NMR | ~-75 | Singlet | - | CF₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer frequency used. rsc.org

While this compound itself is not chiral and therefore does not have stereoisomers, advanced NMR techniques are indispensable for elucidating the stereochemistry of more complex molecules containing this moiety. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximities of atoms, which is crucial for determining relative stereochemistry. Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate ¹H, ¹³C, and ¹⁹F signals, providing unambiguous assignments and confirming the connectivity of the entire molecule. nih.gov For instance, an HMBC experiment would show correlations between the benzylic protons and the carbonyl carbon, as well as the aromatic carbons.

Mass Spectrometry (MS) Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this ester. nih.gov The electron ionization (EI) mass spectrum typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (204.15 g/mol ). nih.gov The fragmentation pattern is also characteristic, with a prominent peak often observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). nih.gov

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 204 | [C₉H₇F₃O₂]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. mdpi.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₉H₇F₃O₂), HRMS would confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million, ppm). mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O₂ |

| Calculated Exact Mass | 204.03981 Da |

Infrared (IR) and Raman Spectroscopies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong band is expected for the carbonyl (C=O) stretch of the ester group. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are also prominent. Other key signals include C-O stretching and aromatic C-H stretching.

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. kurouskilab.com For this compound, the aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also observable, though typically weaker than in the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C=O (Ester) | Stretching | ~1780 (Strong) | ~1780 |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 (Strong) |

| C-F | Stretching | 1300-1100 (Very Strong) | 1300-1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

While X-ray crystallographic data is available for structurally similar compounds such as N-benzyl-2,2,2-trifluoroacetamide, specific published crystal structure data for this compound is not readily found in the surveyed literature. researchgate.net Should a suitable single crystal be obtained, this technique would provide unequivocal proof of structure and detailed conformational information in the solid state.

Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating this compound from reaction mixtures and quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

While specific application notes for this compound are not extensively detailed in the reviewed literature, suitable HPLC methods can be inferred from the analysis of structurally similar compounds such as benzyl alcohol, benzyl esters, and other aromatic compounds. Reversed-phase HPLC is the most probable mode of separation for a compound of this polarity.

A typical HPLC system for the analysis of this compound would likely employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the benzene ring of the benzyl group exhibits strong absorbance, typically around 254 nm.

Illustrative HPLC Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water gradient or isocratic |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient to 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

This table represents a probable set of starting conditions for method development, based on standard practices for similar analytes.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. The compound's volatility allows for its separation and detection in the gas phase. GC analysis is frequently coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation.

Research data indicates a Kovats retention index of 988 for this compound on a standard non-polar stationary phase, which is a key parameter for its identification in complex mixtures nih.gov. The choice of a non-polar column, such as one coated with dimethylpolysiloxane, is common for the analysis of benzyl esters.

The analytical conditions involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through the column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature programming approach is often employed to ensure efficient separation and good peak shape.

Detailed GC Research Findings:

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C (FID) |

| Kovats Retention Index | 988 (on a standard non-polar phase) nih.gov |

This table synthesizes typical conditions from methodologies used for benzyl esters and related volatile compounds.

Emerging Research Directions and Future Perspectives for Benzyl 2,2,2 Trifluoroacetate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for unlocking the full potential of Benzyl (B1604629) 2,2,2-trifluoroacetate and related compounds, aiming to improve reaction efficiency, control selectivity, and broaden substrate compatibility. A significant area of research involves the photocatalytic synthesis of benzylic trifluoroacetates. One such method employs N-Trifluoroacetoxyquinuclidinium trifluoroacetate (B77799), prepared in situ from quinuclidine (B89598) N-oxide and trifluoroacetic anhydride (B1165640), for the high-yielding oxidative trifluoroacetoxylation of primary, secondary, and tertiary benzylic C−H bonds. nsf.gov This approach highlights a modern trend of activating C-H bonds to form valuable intermediates like Benzyl 2,2,2-trifluoroacetate.

In a related area, research into stable and effective benzylation reagents has led to the development of catalysts for compounds structurally similar to this compound. For instance, Benzyl N-Phenyl-2,2,2-trifluoroacetimidate, a more stable alternative to traditional trichloroacetimidate (B1259523) reagents, has been shown to effectively benzylate sterically hindered alcohols and base-sensitive esters when catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net Furthermore, cationic gold(I) catalysts have been investigated for the benzylation of alcohols using benzyl (Z)-2,2,2-trifluoro-N-(2-alkynylphenyl)acetimidates, demonstrating that gold(I)-activated imidates are effective leaving groups. researchgate.net

The strategic modification of the benzyl group itself is another avenue being explored to enhance catalytic selectivity. In the field of carbohydrate chemistry, substituting the benzyl groups of glucosyl imidate donors with trifluoromethyl groups leads to a significant increase in 1,2-cis-selectivity during glycosylation reactions activated with an iodine catalyst. nih.gov This principle of using electron-withdrawing groups on the benzyl moiety to influence stereochemical outcomes could be applied to reactions involving this compound to achieve higher levels of precision.

| Catalytic System/Method | Reagent/Substrate | Catalyst/Promoter | Application | Reference |

|---|---|---|---|---|

| Photocatalytic C-H Trifluoroacetoxylation | Alkylbenzenes | N-Trifluoroacetoxyquinuclidinium trifluoroacetate / Photocatalyst | Synthesis of benzylic trifluoroacetates | nsf.gov |

| O-Benzylation | Sterically hindered alcohols | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Benzylation with a stable trifluoroacetimidate reagent | researchgate.net |

| O-Benzylation | Alcohols | Cationic Gold(I) | Activation of trifluoroacetimidate leaving groups | researchgate.net |

| Stereoselective Glycosylation | Glucosyl imidate donors with trifluoromethylbenzyl groups | Trimethylsilyl iodide (TMS-I) | Enhancement of 1,2-cis selectivity | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical processes into continuous flow and automated systems offers significant advantages in terms of safety, efficiency, scalability, and process control. This compound has been featured in studies that highlight the power of flow chemistry to control reaction selectivity.

In a notable example, this compound was identified as a significant byproduct during the Swern oxidation of benzyl alcohol to benzaldehyde (B42025) under batch conditions. beilstein-journals.orgnih.gov The reaction, promoted by trifluoroacetic acid, yielded the desired aldehyde in only 49% yield, with the formation of the trifluoroacetate ester accounting for 50% of the product mixture. beilstein-journals.orgnih.gov However, transitioning the same reaction to a flow-based protocol dramatically shifted the selectivity. The flow process afforded benzaldehyde in 91% yield, with the formation of the unwanted this compound byproduct reduced to just 8%. beilstein-journals.orgnih.gov This demonstrates how the precise control over reaction time and mixing offered by flow reactors can suppress side reactions and significantly enhance the yield of the target product.

The principles learned from related compounds also suggest a promising future for this compound in automated synthesis. For example, the use of trifluoromethylated benzyl groups in glucosyl donors to achieve high 1,2-cis selectivity is considered a simple design feature that could have important implications for the development of automated multistep oligosaccharide synthesis. nih.gov This suggests that the structural motifs present in this compound are compatible with and potentially advantageous for high-throughput, automated platforms.

| Reaction | Platform | Yield of Benzaldehyde | Yield of this compound | Reference |

|---|---|---|---|---|

| Swern Oxidation of Benzyl Alcohol | Batch | 49% | 50% | beilstein-journals.orgnih.gov |

| Swern Oxidation of Benzyl Alcohol | Flow Chemistry | 91% | 8% | beilstein-journals.orgnih.gov |

Exploration of New Reaction Domains and Substrate Scope

A key area of emerging research is the use of benzylic trifluoroacetates as highly effective electrophiles in a variety of chemical transformations. Their enhanced reactivity often allows them to succeed where more common benzylic derivatives, such as halides, mesylates, or acetates, fail. nsf.gov This opens up new synthetic pathways and expands the scope of possible reactions.

Benzylic trifluoroacetates have proven to be crucial for several important reaction types:

C(sp³)–C(sp²) Cross-Coupling: They enable transition-metal-free cross-coupling reactions with aryl zinc reagents. nsf.gov

Mizoroki–Heck Reaction: Primary benzylic trifluoroacetates participate in base-free Mizoroki–Heck reactions with olefins. nsf.gov

Catalytic Allylation: Secondary benzylic trifluoroacetates can be allylated with allylsilanes in reactions catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃. nsf.gov

The versatility of this compound is further demonstrated by its potential for various derivatizations, including hydrolysis and elimination reactions, as well as intermolecular carbon-carbon bond formation. researchgate.net This reactivity profile makes it a valuable building block for accessing more complex molecular architectures.

The substrate scope for reactions involving the trifluoroacetate moiety is also being expanded. For example, Friedel-Crafts-type alkylations of arenes using benzyl alcohol are effectively promoted by trifluoroacetic acid (TFA), the parent acid of the ester. biomedres.us This reaction proceeds with a wide range of aromatic hydrocarbons, including benzene, toluene, and biphenyl, showcasing the broad applicability of transformations involving the generation of a benzylic carbocation stabilized by the poorly nucleophilic trifluoroacetate anion. biomedres.us This suggests a similarly broad potential substrate scope for reactions that use this compound directly as the electrophile.

| Reaction Domain | Reactants | Significance | Reference |

|---|---|---|---|

| C(sp³)–C(sp²) Cross-Coupling | 2° Benzylic trifluoroacetate + Aryl zinc reagent | Transition-metal-free C-C bond formation. | nsf.gov |

| Mizoroki–Heck Reaction | 1° Benzylic trifluoroacetate + Olefin | Base-free variant of a classic C-C bond forming reaction. | nsf.gov |

| Catalytic Allylation | 2° Benzylic trifluoroacetate + Allylsilane | B(C₆F₅)₃-catalyzed formation of allyl-benzyl bonds. | nsf.gov |

| Friedel-Crafts Alkylation | Benzyl alcohol + Arene | TFA-promoted reaction with broad aromatic substrate scope. | biomedres.us |

Interdisciplinary Research at the Interface of Chemical Synthesis and Materials Science

The unique properties imparted by fluorine atoms mean that fluoroalkyl-containing molecules are compelling candidates for the development of advanced functional materials. researchgate.net As a readily available source of a benzyl group and a trifluoroacetyl moiety, this compound is positioned at the intersection of organic synthesis and materials science.

While direct polymerization of this compound is not widely documented, its structural components are relevant to polymer chemistry. For instance, trifluoroacetic acid is known for its utility as a solvent in various polymer processes. biomedres.usbiomedres.us This indicates that the trifluoroacetate group is stable under certain polymerization conditions. Furthermore, benzyl esters like benzyl methacrylate (B99206) are common monomers used in polymer synthesis, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. whiterose.ac.uk By analogy, this compound could potentially be explored as a functional monomer or co-monomer to introduce fluorinated groups into polymer backbones, thereby modifying the material's properties, such as thermal stability, chemical resistance, and surface characteristics.

The derivatization of this compound also provides a pathway to novel building blocks for materials. researchgate.net The ability to use it in C-C bond-forming reactions allows for its incorporation into larger, more complex structures that could serve as precursors to specialized polymers, liquid crystals, or organic electronic materials. The ongoing exploration of its reactivity will likely lead to new applications in the synthesis of materials with tailored properties for a range of technological applications.

Q & A

Q. What are the standard synthetic routes for preparing benzyl 2,2,2-trifluoroacetate derivatives in academic research?

this compound derivatives are typically synthesized via carbamate formation followed by trifluoroacetic acid (TFA)-mediated deprotection. For example, intermediates like tert-butoxycarbonyl (Boc)-protected amines are reacted with benzyl chloroformate, followed by TFA cleavage to yield the trifluoroacetate salt. General Procedure H (commonly cited in ) involves using tert-butyl intermediates (e.g., tert-butyl piperidine or azetidine derivatives) and deprotecting with TFA to generate the final product. Yields range from 45% to 83%, depending on steric and electronic factors .

Q. How are this compound derivatives characterized for structural validation?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent integration (e.g., aromatic protons at δ 6.90–7.50 ppm, phosphorus coupling constants Hz) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., m/z 558.2 [M+H] in ) and HRMS for exact mass validation (e.g., 558.2163 [M+H] vs. calculated 558.22) .

- Purity Analysis : HPLC (>95% purity) and elemental analysis .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in synthesizing this compound derivatives?

Low yields (e.g., 9% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening : Use of coupling agents (e.g., HATU) for carbamate formation.

- Temperature Control : Lowering reaction temperatures to reduce decomposition (e.g., –20°C for TFA deprotection).

- Purification : Gradient flash chromatography or preparative HPLC to isolate products from byproducts . Example : Compound 115 (45% yield) required slow addition of TFA to minimize side reactions .

Q. How should researchers resolve contradictions between spectral data and expected structures?

Discrepancies in NMR/MS data may indicate regioisomerism or incomplete deprotection. Solutions include:

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound-based inhibitors?

SAR studies focus on modifying substituents (e.g., piperazine, guanidine) to enhance bioactivity. Methods include:

- In Vitro Assays : Antimicrobial activity testing (e.g., MIC values for guanidinium derivatives in ).

- Computational Modeling : Docking studies to evaluate phosphonate/phosphoryl interactions with target enzymes . Table 1 : Representative SAR Data for Guanidinium Derivatives

| Compound | Substituent | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| 9a | 3-(Benzyloxy)benzyl | 8–16 |

| 9b | 4-Chlorobenzyl | 4–8 |

| 9h | 4-Trifluoromethyl | 2–4 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.